N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-10-13(7-8-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMGQRPNCJLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Quinoline Derivative Formation: : A quinoline derivative is prepared via cyclization reactions involving aniline and aldehyde in the presence of an acid catalyst.
Sulfonylation: : The quinoline derivative undergoes sulfonylation with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Amidation: : The final step involves the reaction of the sulfonylated quinoline with propane-2-sulfonamide, facilitated by coupling reagents like EDCI or DCC, under mild conditions to yield the target compound.
Industrial Production Methods
Scaling up involves optimizing reaction conditions to ensure high yield and purity:
Use of continuous flow reactors to manage the exothermic nature of sulfonylation.
Implementing purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents to form sulfone derivatives.
Reduction: : Undergoes reduction to form the corresponding amine and alcohol derivatives.
Substitution: : Reacts with nucleophiles and electrophiles, facilitating substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for activating sites.
Major Products
Sulfone derivatives from oxidation.
Amine derivatives from reduction.
Varied substituted derivatives depending on the nucleophile/electrophile used.
Scientific Research Applications
This compound has diverse applications across various fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential inhibitor for enzymes due to its unique binding properties.
Medicine: : Investigated for its potential as an anti-inflammatory agent.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as:
Enzymes: : Binds to active sites, inhibiting enzyme activity.
Cellular Pathways: : Modulates signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound to structurally related derivatives, emphasizing differences in core structure, substituents, synthesis, and applications:
Key Comparative Insights
Core Structure Variations: The tetrahydroquinoline core (target compound, ) is structurally distinct from tetrahydroisoquinoline (), where the nitrogen atom is positioned differently. This alters electronic properties and binding interactions in biological systems .
Substituent Effects: Sulfonamide vs. Sulfamide: The target compound’s propane-2-sulfonamide group differs from the sulfamide group in ’s opioid modulator. Sulfonamides typically enhance metabolic stability, while sulfamides may improve hydrogen-bonding interactions . In contrast, the ethylsulfonyl group in the target compound may balance lipophilicity and solubility . Bulkier Substituents: ’s naphthalenylmethyl group likely enhances hydrophobic interactions with opioid receptors, whereas the target’s smaller propane-sulfonamide may favor different target engagement .
Synthetic Approaches :
- Sulfonation with chlorosulfonic acid () and titanium-mediated coupling () are common strategies for introducing sulfonamide/sulfamide groups. The target compound may require similar steps but with tailored reagents for dual sulfonamide installation .
Functional Applications: Biological Activity: ACAT2 inhibitors () and opioid modulators () highlight the pharmacological versatility of sulfonamide-tetrahydroquinoline derivatives. The target compound’s dual sulfonamide structure may broaden its applicability to other enzyme or receptor targets. Industrial Use: ’s diazenyl derivative demonstrates non-pharmacological applications, such as electroplating additives, underscoring structural flexibility for diverse industries .
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic compound with significant potential in pharmacological applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydroquinoline core structure that is known for its diverse biological activities. The presence of ethylsulfonyl and sulfonamide groups enhances its reactivity and potential therapeutic applications.
Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit lysyl oxidase (LOX), an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. Inhibition of LOX may have therapeutic implications in conditions such as fibrosis and cancer metastasis.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in various inflammatory diseases.
Enzyme Inhibition Studies
A study focused on the inhibitory effects of this compound on lysyl oxidase demonstrated a dose-dependent inhibition. The compound's binding affinity was assessed using various kinetic assays. The results indicated that modifications to the sulfonamide group significantly influenced the inhibition efficacy.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | LOX Inhibition |
| Control Compound A | 25.0 | LOX Inhibition |
| Control Compound B | 30.0 | LOX Inhibition |
Antimicrobial Activity
In vitro studies assessed the antimicrobial activity against various bacterial strains. The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Q & A
Q. Methodological Optimization :
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Reaction Monitoring : Thin-layer chromatography (TLC) at each step to track intermediates .
- Yield Improvement : Adjusting stoichiometry (1:1.2 molar ratio of core to sulfonamide reagent) and reaction temperature (0–25°C) to minimize side products .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic Research Question
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-Performance Liquid Chromatography (HPLC) :
What in vitro assays are recommended for initial biological activity screening?
Basic Research Question
Prioritize assays aligned with structural analogs:
Enzyme Inhibition :
- Kinase/Protease Assays : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) to measure IC₅₀ values .
Antimicrobial Activity :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity :
- MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
How can researchers resolve contradictory activity data between this compound and its structural analogs?
Advanced Research Question
Strategies :
Comparative SAR Analysis :
- Create a structural-activity table (e.g., substituent effects on ethylsulfonyl vs. benzyl groups) to identify critical functional groups .
- Example:
| Compound Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Ethylsulfonyl substituent | 1.2 µM (Kinase X) | |
| Benzylsulfonyl substituent | 3.8 µM (Kinase X) |
Binding Mode Studies :
- Molecular Docking : Use software (e.g., AutoDock Vina) to compare interactions with target enzymes (e.g., RORγ receptors) .
Metabolic Stability Testing :
- Liver Microsome Assays : Assess if analog discrepancies arise from differential CYP450 metabolism .
What experimental designs are optimal for elucidating the mechanism of enzyme inhibition?
Advanced Research Question
Stepwise Approach :
Kinetic Studies :
- Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations .
Biophysical Validation :
Cellular Pathway Analysis :
- Western Blotting : Track downstream signaling markers (e.g., phosphorylated ERK for kinase targets) .
Case Example :
For RORγ inhibition (IC₅₀ < 1 µM), combine SPR with mutagenesis (e.g., Ala-scanning of active-site residues) to map critical binding interactions .
How can in silico methods predict pharmacokinetic properties of this compound?
Advanced Research Question
Computational Workflow :
ADMET Prediction :
- SwissADME : Estimate logP (target < 3), topological polar surface area (TPSA > 90 Ų for solubility), and P-glycoprotein substrate likelihood .
Metabolite Identification :
- GLORYx : Predict Phase I/II metabolites (e.g., sulfonamide hydrolysis or glucuronidation) .
Toxicity Profiling :
- ProTox-II : Screen for hepatotoxicity and mutagenicity risks .
Validation : Cross-reference predictions with in vitro data (e.g., Caco-2 permeability assays) .
What strategies improve the compound’s selectivity for target enzymes over off-target proteins?
Advanced Research Question
Methodology :
Selectivity Screening :
Structural Tuning :
- Introduce steric hindrance (e.g., methyl groups on tetrahydroquinoline) to block off-target binding .
Cryo-EM/Co-crystallization :
- Resolve target-compound complexes to guide selectivity-driven modifications .
How should researchers address low aqueous solubility during formulation for in vivo studies?
Advanced Research Question
Formulation Strategies :
Co-Solvent Systems :
Nanoparticle Encapsulation :
Prodrug Design :
- Synthesize phosphate esters of the sulfonamide group to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
